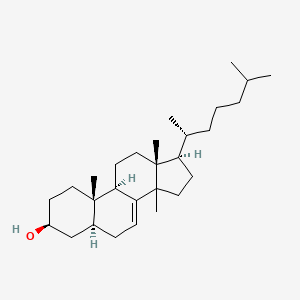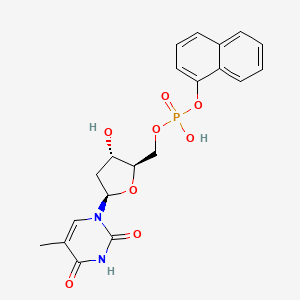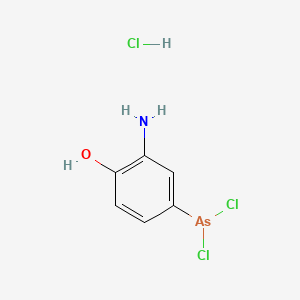
Dichlorophenarsine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichlorophenarsine Hydrochloride is a hydrochloride salt form of dichlorophenarsine, an arsenic-containing agent formerly used in the treatment of syphilis.
Scientific Research Applications
Decomposition and Stability
Dichlorophenarsine hydrochloride, like other arsenicals, undergoes decomposition under certain conditions. A study by Banks (1949) explored the oxidative and hydrolytic decompositions of 3-amino-4-hydroxybenzenearsonous acid, a related compound, under various conditions, providing insight into the stability and decomposition products of similar arsenicals, including dichlorophenarsine hydrochloride (Banks, 1949).
Antileptospiral Effects
In the context of leptospirosis, Chen (1963) reported that dichlorophenarsine hydrochloride exhibited strong antileptospiral effects, indicating its potential use in the treatment of this disease. The study emphasized its leptospirocidal and leptospirolytic properties (Chen, 1963).
Immunotoxic Effects
A study by Lone et al. (2017) focused on the immunotoxic effects of dichlorophene, a compound related to dichlorophenarsine hydrochloride. This study assessed the acute in vivo toxicological impact of dichlorophene on rat leukocytes, revealing insights into its potential immunotoxicity and the mechanisms underlying its genotoxicity (Lone et al., 2017).
Drug-Carrying Latex Particles
In the field of drug delivery, Kawaguchi et al. (1990) used dichlorophene as a model drug to prepare drug-carrying latex particles. Their study on the encapsulation and release of dichlorophene from these particles provided valuable insights into controlled drug delivery mechanisms (Kawaguchi et al., 1990).
Influence on Insulin Activity
Leonard (1948) investigated the influence of oxophenarsine, a compound related to dichlorophenarsine hydrochloride, on the hypoglycemic action of insulin. This study suggested that oxophenarsine could modify insulin's effects, providing a basis for understanding the interactions between arsenicals and insulin (Leonard, 1948).
properties
CAS RN |
536-29-8 |
|---|---|
Product Name |
Dichlorophenarsine hydrochloride |
Molecular Formula |
C6H7AsCl3NO |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
2-amino-4-dichloroarsanylphenol;hydrochloride |
InChI |
InChI=1S/C6H6AsCl2NO.ClH/c8-7(9)4-1-2-6(11)5(10)3-4;/h1-3,11H,10H2;1H |
InChI Key |
LOYXLMNYVHOJJJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[As](Cl)Cl)N)O.Cl |
Canonical SMILES |
C1=CC(=C(C=C1[As](Cl)Cl)N)O.Cl |
melting_point |
200.0 °C |
Other CAS RN |
536-29-8 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






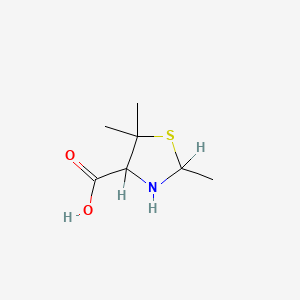
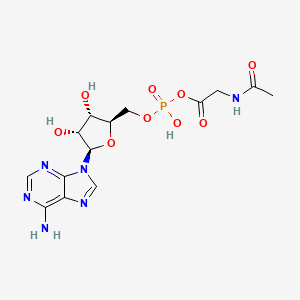


![3-Carbamoyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1202008.png)


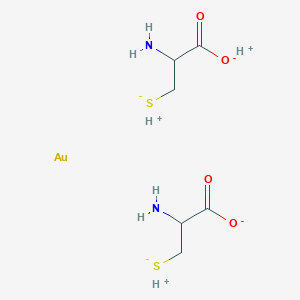
![1-Phenyl-1h-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid](/img/structure/B1202012.png)
